(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
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Overview
Description
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid is a boronic acid derivative that features a quinoline moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the quinoline structure in this compound adds to its potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Boronic Acid Group: The phenylboronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the biological activity of boronic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to the bioactivity of quinoline derivatives.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid involves its interaction with biological targets through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one derivatives: These compounds share the quinoline structure and exhibit similar biological activities.
Phenylboronic acid derivatives: These compounds share the boronic acid group and are used in similar chemical reactions.
Uniqueness
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid is unique due to the combination of the quinoline and boronic acid functionalities, which provides a versatile platform for chemical synthesis and potential biological applications.
Properties
IUPAC Name |
[4-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10,19-20H,3,5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIIKLHMGRVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC3=CC=CC=C32)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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